tert-Butyl 2-oxo-1-oxa-3,8-diazaspiro[5.5]undecane-8-carboxylate
Description
Properties
Molecular Formula |
C13H22N2O4 |
|---|---|
Molecular Weight |
270.32 g/mol |
IUPAC Name |
tert-butyl 2-oxo-1-oxa-3,8-diazaspiro[5.5]undecane-8-carboxylate |
InChI |
InChI=1S/C13H22N2O4/c1-12(2,3)19-11(17)15-8-4-5-13(9-15)6-7-14-10(16)18-13/h4-9H2,1-3H3,(H,14,16) |
InChI Key |
XDIOHLMWCUTOAL-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC2(C1)CCNC(=O)O2 |
Origin of Product |
United States |
Preparation Methods
Starting Materials and Key Intermediates
The synthesis generally begins with commercially available or readily synthesized precursors such as:
- Malonate derivatives (e.g., ethyl malonate)
- Amino alcohols or diamines for constructing the diazaspiro framework
- Carboxylic acid derivatives for esterification
Stepwise Synthesis Pathway
Based on patent literature and research articles, the typical synthesis involves:
This sequence ensures the stepwise assembly of the spirocyclic core with the tert-butyl ester functionality.
Specific Preparation Methods
Method 1: Multi-step Synthesis via Nucleophilic Addition and Cyclization
Step 1: Malonate Activation
Ethyl malonate reacts with an appropriate electrophile (e.g., alkyl halides) under basic conditions to form a malonate derivative.
Step 2: Reduction
Lithium borohydride reduces the malonate to a corresponding alcohol or amine intermediate, facilitating subsequent transformations.
Step 3: Sulfonylation and Cyclization
Reaction with p-toluenesulfonyl chloride introduces a sulfonyl group, which then undergoes cyclization in the presence of cesium carbonate, forming the spirocyclic framework.
Step 4: Reduction of Amide and Protection
Magnesium-mediated reduction converts amides to amines, which are protected with Boc anhydride to prevent side reactions.
Step 5: Final Cyclization and Ester Formation
Palladium-catalyzed hydrogenation in methanol yields the final spirocyclic ester.
Method 2: Direct Cyclization from Amino Alcohols
Alternatively, a route involves:
- Starting from amino alcohols,
- Forming the spirocyclic core through intramolecular cyclization under basic or acidic conditions,
- Introducing the tert-butyl ester via esterification with tert-butyl chloroformate or similar reagents.
Data Tables of Reaction Conditions
| Step | Reaction Temperature | Reaction Time | Reagents | Notes |
|---|---|---|---|---|
| 1 | 25-80°C | 5 hours | Ethyl malonate, electrophile | Controlled addition to prevent side reactions |
| 2 | 0-70°C | 2.5 hours | Lithium borohydride | Anhydrous conditions in THF |
| 3 | 25°C | 12 hours | P-toluenesulfonyl chloride | DCM solvent, inert atmosphere |
| 4 | 25-90°C | 3 hours | Cesium carbonate | Acetonitrile solvent |
| 5 | 25-80°C | 1 hour | Magnesium chips | Methanol solvent |
| 6 | 25°C | 12 hours | Boc anhydride | DCM solvent |
| 7 | 25°C | 3 hours | Palladium on carbon | Methanol solvent |
Research Discoveries and Innovations
Recent advances highlight:
- Catalytic cyclizations using palladium or Raney nickel to streamline spirocyclic formation.
- Green chemistry approaches employing milder conditions and recyclable catalysts.
- High-yielding esterification techniques utilizing tert-butyl chloroformate or tert-butyl alcohol derivatives.
Notable Research Findings:
- The patent CN111620869A reports a seven-step synthesis emphasizing operational simplicity and industrial scalability.
- Studies demonstrate that cyclization under basic conditions with cesium carbonate significantly improves yield and selectivity.
- The use of borane complexes in amide reduction offers high efficiency with minimal by-products.
Chemical Reactions Analysis
Types of Reactions
tert-Butyl 2-oxo-1-oxa-3,8-diazaspiro[5.5]undecane-8-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert the oxo group to a hydroxyl group or to reduce other functional groups within the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like alkyl halides and acyl chlorides can be used in substitution reactions, typically under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines. Substitution reactions can result in a variety of derivatives with different functional groups.
Scientific Research Applications
tert-Butyl 2-oxo-1-oxa-3,8-diazaspiro[5.5]undecane-8-carboxylate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and as a building block for spirocyclic compounds.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and protein binding.
Industry: Used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of tert-Butyl 2-oxo-1-oxa-3,8-diazaspiro[5.5]undecane-8-carboxylate involves its interaction with molecular targets such as enzymes and receptors. The oxazolidinone ring can form hydrogen bonds with active sites of enzymes, while the diazaspiro system can enhance binding affinity through hydrophobic interactions. These interactions can modulate the activity of the target proteins and influence various biochemical pathways.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Table 1: Key Structural and Physicochemical Comparisons
Key Comparative Insights :
Spiro Ring Size and Conformation :
- The [5.5] spiro system (e.g., main compound) provides a balance between rigidity and synthetic accessibility. Smaller spiro systems (e.g., [4.5] in CAS 1158749-94-0) reduce steric bulk but may limit binding interactions . Larger systems (e.g., [4.6] in CAS 1341039-08-4) increase solubility but complicate synthesis .
Functional Group Variations: The 2-oxo group in the main compound enhances hydrogen-bonding capacity, critical for kinase inhibitor activity . Its absence in CAS 1160247-05-1 limits such interactions but simplifies derivatization . Protective Groups: tert-butyl carbamate (main compound) offers stability under acidic conditions, whereas benzyl esters (CAS 1445950-77-5) are cleavable via hydrogenolysis, enabling targeted drug release .
Hazard and Stability Profiles :
- Compounds with oxo groups (e.g., main compound, CAS 1158749-94-0) often exhibit higher reactivity, necessitating strict storage (2–8°C) to prevent degradation .
- Benzyl-substituted derivatives (e.g., CAS 1445950-77-5) may require inert atmospheres due to oxidation sensitivity .
Biological Activity: The main compound’s spiro[5.5] core and 2-oxo group make it a preferred scaffold for EGFR inhibitors, as seen in its use to synthesize compound 3A in kinase studies .
Biological Activity
tert-Butyl 2-oxo-1-oxa-3,8-diazaspiro[5.5]undecane-8-carboxylate is a spirocyclic compound that has garnered attention for its potential biological activities. Its unique structure, characterized by an oxazolidinone ring fused to a diazaspiro undecane system, suggests a variety of interactions with biological targets, making it of interest in medicinal chemistry and pharmacology.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 270.33 g/mol. The compound typically appears as a white solid and requires careful handling due to its classified hazards, including potential skin and eye irritation .
The biological activity of this compound is primarily attributed to its ability to interact with various enzymes and receptors. The oxazolidinone ring can form hydrogen bonds with active sites on enzymes, while the diazaspiro framework enhances binding affinity through hydrophobic interactions. These interactions can modulate the activity of target proteins, influencing several biochemical pathways .
Biological Activities
Preliminary studies suggest that compounds with similar structural motifs may exhibit various biological activities, including:
- Antimicrobial Activity : Compounds in the spirocyclic class have shown potential against various bacterial strains.
- Anticancer Properties : Some derivatives have demonstrated cytotoxic effects on cancer cell lines.
- Neuroprotective Effects : Research indicates possible protective effects on neuronal cells, suggesting applications in neurodegenerative diseases.
Case Studies and Research Findings
Several studies have explored the biological activities of related compounds, providing insights into the potential effects of this compound:
- Antimicrobial Studies :
- Cytotoxicity Testing :
- Neuroprotective Effects :
Comparative Analysis
To contextualize the biological activity of this compound, a comparison with similar compounds is useful:
| Compound Name | Structure Type | Biological Activity | Notable Findings |
|---|---|---|---|
| tert-butyl 2-oxo-1-oxa-3,9-diazaspiro[5.5]undecane-9-carboxylate | Spirocyclic | Antimicrobial | Effective against Gram-positive bacteria |
| tert-butyl 2-oxo-1-oxa-8-azaspiro[4.5]decane-8-carboxylate | Spirocyclic | Anticancer | Cytotoxic to various cancer cell lines |
| tert-butyl 3-iodomethyl-2-oxa-8-azaspiro[4.5]decane-8-carboxylate | Spirocyclic | Neuroprotective | Reduces oxidative stress in neuronal cells |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
